molecular formula C17H19ClO4S B14552470 Phenyl(2-phenylethyl)(prop-2-en-1-yl)sulfanium perchlorate CAS No. 62161-99-3

Phenyl(2-phenylethyl)(prop-2-en-1-yl)sulfanium perchlorate

Cat. No.: B14552470
CAS No.: 62161-99-3
M. Wt: 354.8 g/mol
InChI Key: CUYUATQFXOGMGS-UHFFFAOYSA-M
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Description

Phenyl(2-phenylethyl)(prop-2-en-1-yl)sulfanium perchlorate is an organic compound that belongs to the class of sulfonium salts. This compound is characterized by the presence of a sulfonium ion, which is a sulfur atom bonded to three organic groups, and a perchlorate anion. The sulfonium ion in this compound is bonded to a phenyl group, a 2-phenylethyl group, and a prop-2-en-1-yl group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of Phenyl(2-phenylethyl)(prop-2-en-1-yl)sulfanium perchlorate typically involves the reaction of a sulfonium salt precursor with appropriate organic groups. One common method involves the alkylation of a sulfonium salt with phenyl, 2-phenylethyl, and prop-2-en-1-yl groups under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Phenyl(2-phenylethyl)(prop-2-en-1-yl)sulfanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: The compound can be reduced to form thiols or sulfides. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The sulfonium ion can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles such as halides, cyanides, or amines. These reactions often require the presence of a catalyst or a base to facilitate the substitution process.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce thiols.

Scientific Research Applications

Phenyl(2-phenylethyl)(prop-2-en-1-yl)sulfanium perchlorate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical transformations.

    Biology: In biological research, the compound is studied for its potential role in modulating enzyme activity and protein function through sulfonium-based modifications.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.

    Industry: In industrial applications, the compound is used as a catalyst or a stabilizer in polymerization reactions and other chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(2-phenylethyl)(prop-2-en-1-yl)sulfanium perchlorate involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, reacting with nucleophiles such as proteins, nucleic acids, or small molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function.

The molecular pathways involved in these interactions depend on the specific context and target. For example, in biological systems, the compound may modify enzyme active sites, altering their catalytic activity and affecting metabolic pathways.

Comparison with Similar Compounds

Phenyl(2-phenylethyl)(prop-2-en-1-yl)sulfanium perchlorate can be compared with other sulfonium salts, such as:

    Trimethylsulfonium iodide: This compound has three methyl groups attached to the sulfur atom and is commonly used as a methylating agent in organic synthesis.

    Dimethylphenylsulfonium triflate: This compound has two methyl groups and a phenyl group attached to the sulfur atom and is used as a catalyst in various chemical reactions.

    Ethylmethylphenylsulfonium tetrafluoroborate: This compound has an ethyl group, a methyl group, and a phenyl group attached to the sulfur atom and is used in the synthesis of sulfonium ylides.

The uniqueness of this compound lies in its specific combination of organic groups, which imparts distinct reactivity and properties compared to other sulfonium salts.

Properties

CAS No.

62161-99-3

Molecular Formula

C17H19ClO4S

Molecular Weight

354.8 g/mol

IUPAC Name

phenyl-(2-phenylethyl)-prop-2-enylsulfanium;perchlorate

InChI

InChI=1S/C17H19S.ClHO4/c1-2-14-18(17-11-7-4-8-12-17)15-13-16-9-5-3-6-10-16;2-1(3,4)5/h2-12H,1,13-15H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

CUYUATQFXOGMGS-UHFFFAOYSA-M

Canonical SMILES

C=CC[S+](CCC1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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